(-)-Coniine

Neurotoxicology Receptor Pharmacology Teratogenicity

(-)-Coniine (CAS 5985-99-9) is the R-enantiomer of the piperidine alkaloid coniine, which is a naturally occurring neurotoxin found in poison hemlock (Conium maculatum L.). It is a small, chiral molecule with the molecular formula C8H17N and a molecular weight of 127.23 g/mol.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 5985-99-9
Cat. No. B1195747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Coniine
CAS5985-99-9
Synonymscicutine
conicine
coniine
coniine hydrobromide, (S)-isomer
coniine hydrochloride, (+-)-isomer
coniine hydrochloride, (S)-isomer
coniine, (+-)-isomer
coniine, (S)-isomer
koniin
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCCC1CCCCN1
InChIInChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1
InChIKeyNDNUANOUGZGEPO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL;  SLIGHTLY SOL IN CHLOROFORM;  ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER;  THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Coniine (CAS 5985-99-9): A Stereospecific Nicotinic Receptor Agonist for Neurotoxicology and Pharmacology Studies


(-)-Coniine (CAS 5985-99-9) is the R-enantiomer of the piperidine alkaloid coniine, which is a naturally occurring neurotoxin found in poison hemlock (Conium maculatum L.) [1]. It is a small, chiral molecule with the molecular formula C8H17N and a molecular weight of 127.23 g/mol [2]. (-)-Coniine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), with a pronounced stereoselective preference for the human fetal muscle-type nAChR [3]. This compound is a critical reference standard in neurotoxicology, teratogenicity research, and the study of stereospecific ligand-receptor interactions [3].

Critical Differentiation of (-)-Coniine for Robust and Reproducible Research Data


The piperidine alkaloid coniine exists as a pair of enantiomers, (R)-(-)-coniine and (S)-(+)-coniine, which exhibit significant stereoselectivity in their interaction with nicotinic acetylcholine receptors (nAChRs) [1]. Substituting (-)-coniine with its racemic mixture ((±)-coniine) or the opposite enantiomer ((+)-coniine) introduces a confounding variable that can drastically alter experimental outcomes. Studies have shown that (-)-coniine is a more potent agonist at the human fetal muscle-type nAChR than both the racemate and (+)-coniine [1]. This stereoselectivity directly translates to in vivo toxicity, with (-)-coniine having a lower LD50 (higher toxicity) than (+)-coniine in a mouse model [2]. Consequently, using a non-specific coniine source or the incorrect isomer can lead to inconsistent potency, misleading structure-activity relationship (SAR) data, and flawed toxicological conclusions.

Quantitative Evidence: Comparative Potency and Toxicity of (-)-Coniine vs. Analogs


In Vitro Potency: (-)-Coniine vs. (+)-Coniine and Racemic (±)-Coniine at Human Fetal nAChR

The relative potencies of the coniine enantiomers on TE-671 cells expressing human fetal nicotinic neuromuscular receptors had the rank order of (-)-coniine > (±)-coniine > (+)-coniine [1]. A subsequent study quantified the difference in receptor activation using a membrane potential assay, finding that (-)-coniine was more effective at eliciting electrical changes in TE-671 cells than (+)-coniine, demonstrating clear stereoselectivity by the receptor [2].

Neurotoxicology Receptor Pharmacology Teratogenicity

In Vivo Toxicity: Comparative Lethality of (-)-Coniine vs. (+)-Coniine and Racemic (±)-Coniine

A mouse bioassay was used to determine the relative lethalities of the coniine enantiomers. The LD50 values for the (-)-, (±)-, and (+)- forms of coniine were determined to be 7.0, 7.7, and 12.1 mg/kg, respectively [1]. This demonstrates a clear stereoselective difference in in vivo toxicity, with (-)-coniine being approximately 1.7 times more toxic than its enantiomer (+)-coniine.

Toxicology Teratology In Vivo Pharmacology

Fetal Movement Inhibition: (-)-Coniine Exhibits Greater Efficacy than Nicotine in a Pregnant Goat Model

A study compared (-)-coniine, (+)-coniine, and nicotine for their ability to inhibit fetal movement in a day 40 pregnant goat model. (-)-Coniine was more effective at inhibiting fetal movement than (+)-coniine [1]. Notably, the pyridine alkaloid nicotine did not inhibit fetal movement in this model, highlighting the agonist specificity of coniine for this particular biological effect [1].

Developmental Toxicology Teratogenicity Neuromuscular Pharmacology

Key Applications for (-)-Coniine in Scientific and Industrial Research


Neuromuscular Pharmacology and Stereospecific Receptor Studies

Due to its well-characterized and stereoselective agonism at human fetal muscle-type nAChR, (-)-coniine serves as a critical reference standard for structure-activity relationship (SAR) studies of nicotinic ligands. Its defined potency and receptor subtype selectivity, as demonstrated by rank order potency in TE-671 cells [1], make it invaluable for calibrating in vitro assays and dissecting the stereochemical requirements of ligand binding at nAChRs.

Teratogenicity and Developmental Toxicology Models

The demonstrated ability of (-)-coniine to potently inhibit fetal movement in a day 40 pregnant goat model [2] positions it as a key compound for establishing and validating animal models of chemically induced birth defects. Researchers can use (-)-coniine to probe the role of fetal nAChR signaling in normal development and to study the mechanisms underlying nAChR-mediated teratogenesis.

Chiral Analytical and Natural Product Standardization

As the defined R-enantiomer of coniine, (-)-coniine is an essential analytical standard for the quality control and authentication of poison hemlock (Conium maculatum) extracts or related natural products [3]. Its use enables the accurate quantification of specific coniine isomers in complex botanical matrices using chiral chromatography, which is critical for ensuring the reproducibility of research on plant-derived toxins.

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